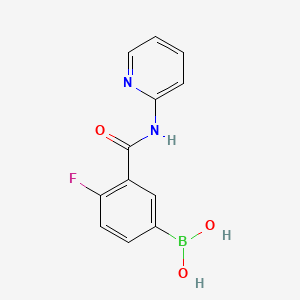
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is an organic compound with the molecular formula C12H10BFN2O3 It is a boronic acid derivative that features a fluorine atom, a pyridylcarbamoyl group, and a benzeneboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Pyridylcarbamoyl Intermediate: The initial step involves the reaction of 2-aminopyridine with a suitable acylating agent to form the pyridylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom and pyridylcarbamoyl group contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 2-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 4-Fluoro-3-(3-pyridylcarbamoyl)benzeneboronic acid
Uniqueness
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom at the 4-position and the pyridylcarbamoyl group at the 3-position of the benzene ring enhances its stability and binding interactions, making it a valuable compound in various research applications.
生物活性
4-Fluoro-3-(2-pyridylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it relevant for therapeutic applications.
- Molecular Formula : C12H10BFN2O3
- Molecular Weight : 260.031 g/mol
- CAS Number : 1449131-72-9
- Melting Point : Not specified, but typically boronic acids exhibit relatively high melting points due to their crystalline nature.
Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the context of enzyme inhibition and drug delivery systems. The interaction with biological molecules can modulate various signaling pathways, contributing to their pharmacological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with boronic acids:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. For example, bortezomib, a boronic acid derivative, is used in the treatment of multiple myeloma by inducing apoptosis in cancer cells through proteasome inhibition .
- HDAC Inhibition : Some derivatives exhibit histone deacetylase (HDAC) inhibitory activity, which can be beneficial in treating neurodegenerative diseases and certain cancers. The ability of this compound to act as an HDAC inhibitor suggests potential therapeutic applications in diseases like Alzheimer's and Parkinson's .
- Antimicrobial Properties : Boronic acids have shown promise as antibacterial agents by disrupting bacterial cell wall synthesis and function. Their mechanism often involves targeting specific enzymes critical for bacterial growth .
Case Studies
Several studies illustrate the biological activity of boronic acids:
- Study on Anticancer Activity : A study evaluated the efficacy of various boronic acid derivatives against cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells, indicating their potential as anticancer agents .
- HDAC Inhibition Research : Research indicated that certain boronic acid derivatives could effectively inhibit HDACs in vitro, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .
Data Table: Biological Activities of Boronic Acid Derivatives
特性
分子式 |
C12H10BFN2O3 |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
[4-fluoro-3-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-5-4-8(13(18)19)7-9(10)12(17)16-11-3-1-2-6-15-11/h1-7,18-19H,(H,15,16,17) |
InChIキー |
DJNCGHBHBJUZKA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















